molecular formula C14H13ClN2O2 B389605 N-(2-chloropyridin-3-yl)-4-ethoxybenzamide

N-(2-chloropyridin-3-yl)-4-ethoxybenzamide

Cat. No.: B389605
M. Wt: 276.72g/mol
InChI Key: HHAHXRKGUHYNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloropyridin-3-yl)-4-ethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro-substituted pyridine ring and an ethoxy-substituted benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloropyridin-3-yl)-4-ethoxybenzamide typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with an appropriate amine to form the final benzamide product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Substitution: Formation of various substituted benzamides.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

N-(2-chloropyridin-3-yl)-4-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: It serves as a tool compound in biological assays to study cellular processes and molecular interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The compound may inhibit or activate the target, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

  • N-(2-Chloro-3-pyridinyl)isonicotinamide
  • N-(2-Chloro-3-pyridinyl)cyclopropanecarboxamide
  • N-(2-Chloro-3-pyridinyl)acetamide

Comparison: N-(2-chloropyridin-3-yl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and efficacy in various applications

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-4-ethoxybenzamide

InChI

InChI=1S/C14H13ClN2O2/c1-2-19-11-7-5-10(6-8-11)14(18)17-12-4-3-9-16-13(12)15/h3-9H,2H2,1H3,(H,17,18)

InChI Key

HHAHXRKGUHYNEM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)Cl

Origin of Product

United States

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